Biochemical Potency Against DLK: GNE-3511 Exhibits Sub-Nanomolar Affinity
GNE-3511 demonstrates a Ki value of <0.5 nM against DLK in a biochemical assay, representing a binding affinity approximately 6-fold greater than that of the next-generation DLK inhibitor GNE-8505 (Ki = 3 nM) [1]. This higher affinity for the DLK catalytic domain translates to a lower concentration required for in vitro target engagement, as reflected in a cellular p-JNK inhibition IC50 of 30 nM [1].
| Evidence Dimension | DLK Biochemical Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = <0.5 nM |
| Comparator Or Baseline | GNE-8505: Ki = 3 nM |
| Quantified Difference | ~6-fold lower Ki (higher affinity) |
| Conditions | Biochemical kinase activity assay (DLK/MAP3K12) [1] |
Why This Matters
Higher potency enables lower effective doses in cellular and in vivo experiments, potentially reducing off-target liabilities at therapeutic concentrations.
- [1] Patel S, Cohen F, Dean BJ, et al. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. J Med Chem. 2015 Jan 8;58(1):401-18. View Source
